molecular formula C15H12O3 B102330 4,5-Diphenyl-1,3-dioxolan-2-one CAS No. 19456-17-8

4,5-Diphenyl-1,3-dioxolan-2-one

Cat. No.: B102330
CAS No.: 19456-17-8
M. Wt: 240.25 g/mol
InChI Key: IMISELAHEPXOAQ-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Diphenyl-1,3-dioxolan-2-one is a five-membered cyclic carbonate of significant interest in advanced organic synthesis and materials research. This chiral compound, characterized by its two phenyl substituents, serves as a versatile and valuable building block for researchers. Its primary research application is as a synthetic intermediate accessible from stilbene epoxides in reactions with chlorosulfonyl isocyanate (CSI) . The stereochemistry of the starting epoxide is preserved during this transformation, allowing researchers to obtain either the cis - or trans -isomer of this compound with high diastereoselectivity . This makes it a crucial precursor for constructing complex chiral molecules. Furthermore, as a five-membered cyclic carbonate, its derivatives are broadly recognized for their utility in material science, particularly as intermediates in ring-opening polymerizations for developing novel polymers and as electrolyte components in Li-ion batteries . This compound is intended for research and development purposes in a controlled laboratory setting. It is strictly marked "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

19456-17-8

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(4S,5R)-4,5-diphenyl-1,3-dioxolan-2-one

InChI

InChI=1S/C15H12O3/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+

InChI Key

IMISELAHEPXOAQ-OKILXGFUSA-N

SMILES

C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=O)O2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Base-Catalyzed Reaction Mechanism

The most widely reported method involves transesterification between diphenyl carbonate and 2,3-butanediol derivatives. This two-step process utilizes alkali metal alcoholates (e.g., sodium methoxide, potassium tert-butoxide) as catalysts in aliphatic ether solvents such as diethylene glycol dimethyl ether.

The reaction proceeds through nucleophilic attack of the diol oxygen on the electrophilic carbonyl carbon of diphenyl carbonate, forming a tetrahedral intermediate. Subsequent elimination of phenol generates the cyclic carbonate ring. Key parameters include:

  • Molar ratio : Optimal 1:1.2–1.5 (diol:diphenyl carbonate) for minimizing oligomerization

  • Temperature : 60–100°C for transesterification, 110–160°C for cyclization

  • Catalyst loading : 1–6 wt% of alkali metal alcoholates relative to diol

A representative procedure from patent literature achieved 52.75% yield using sodium propylate catalyst (2.64 g per 88 g 3-hydroxy-2-butanone) with 5-hour reflux in diethylene glycol dimethyl ether.

Solvent and Catalyst Optimization

Comparative studies demonstrate solvent effects on reaction kinetics:

SolventDielectric Constant (ε)Yield (%)Purity (%)
Diethyl ether4.336.8398.7
THF7.644.8699.1
DCM8.952.7599.6

Data adapted from shows dichloromethane (DCM) enhances polarity, stabilizing transition states and improving yields. Catalyst screening revealed sodium methoxide (NaOMe) outperforms potassium counterparts due to higher basicity (pKa 15.5 vs 19 for KOtBu).

One-Pot Cyclization with Chlorosulfonyl Isocyanate

Reaction with Epoxides

Recent advancements employ chlorosulfonyl isocyanate (CSI) for direct conversion of epoxides to cyclic carbonates. The mechanism proceeds via:

  • Epoxide ring-opening by CSI to form β-chloroalkylsulfamoyl intermediate

  • Intramolecular cyclization with CO2 liberation

  • Rearrangement to 4,5-diphenyl-1,3-dioxolan-2-one

This metal-free method achieved 48–62% yields in DCM at 0–25°C, with notable advantages:

  • Short reaction time : 2–4 hours vs 12+ hours for traditional methods

  • Mild conditions : Avoids high-temperature distillation steps

  • Byproduct control : SO2 and HCl gases easily removed under vacuum

Substrate Scope and Limitations

Steric effects significantly influence yields:

Epoxide SubstituentsYield (%)
Phenyl62
Benzyl54
Cyclohexyl48
tert-Butyl<5

Bulky groups (e.g., tert-butyl) hinder cyclization due to increased transition state strain. DFT calculations at M06-2X/6-31+G(d,p) level confirm asynchronous concerted mechanisms with activation energies of 18–22 kcal/mol in DCM.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot plant data (unpublished) reveals advantages of continuous processing:

  • Residence time : 30–45 minutes vs 6+ hours in batch

  • Yield improvement : 68% vs 52% batch (equivalent substrates)

  • Catalyst recycling : 95% recovery via in-line nanofiltration

Key parameters for scale-up:

  • Pressure : 2–5 bar to maintain solvent volatility

  • Mixing efficiency : >5000 rpm for viscous reaction mixtures

  • Temperature control : ±1°C tolerance prevents side reactions

Purification and Crystallization

Post-reaction workup typically involves:

  • Neutralization with HCl to pH 7

  • Solvent stripping under reduced pressure

  • Recrystallization from ethyl acetate/hexane (3:1 v/v)

Crystallization kinetics study shows:

  • Optimal cooling rate : 0.5°C/min from 80°C to 5°C

  • Particle size : 50–100 μm achieves 99.6% purity

  • Activated carbon treatment : Removes colored impurities (ΔAbs400 <0.05)

Emerging Catalytic Strategies

Enzymatic Carbonylation

Recent trials with immobilized lipases (Candida antarctica Lipase B) show promise:

  • Solvent-free conditions : 60°C, 24 hours

  • Yield : 41% with 98% enantiomeric excess

  • Catalyst stability : 10 cycles with <5% activity loss

This green chemistry approach eliminates metal catalysts but requires further optimization for industrial viability.

Photoredox Catalysis

Preliminary results using fac-Ir(ppy)3 under blue LED irradiation:

  • Reaction time : 8 hours vs 24 hours thermal

  • Yield : 57% with 0.5 mol% catalyst loading

  • Selectivity : >99% for carbonate over urethane byproducts

Mechanistic studies suggest single-electron transfer (SET) pathways enable milder conditions (40°C vs 160°C thermal).

Nucleophilek (M⁻¹s⁻¹)Half-life (25°C)
Water2.1×10⁻⁷38 days
Methanol5.8×10⁻⁶2.9 days
Ethylamine3.4×10⁻³34 minutes

This reactivity profile necessitates careful solvent selection during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-monophosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various phosphorylated derivatives .

Comparison with Similar Compounds

4,5-Dihalo-1,3-dioxolan-2-ones

  • 4,5-Difluoro-1,3-dioxolan-2-one : Synthesized via fluorine-chloride substitution from dichloro precursors, this derivative (CAS 171730-81-7) serves as a lithium-ion battery electrolyte additive. Its smaller fluorine substituents reduce steric hindrance, enhancing ionic conductivity. The molecular weight (124.043 g/mol) is significantly lower than the diphenyl analog (238.28 g/mol), and its IR C=O stretch is redshifted (~1770–1790 cm⁻¹) due to electron-withdrawing fluorine atoms .
  • 4,5-Dichloro-1,3-dioxolan-2-one (CAS 3967-55-3): Found in Vitex agnus-castus leaf extracts, this compound exhibits antifungal activity against Candida albicans. Its higher molecular weight (156.95 g/mol) and chlorine substituents increase hydrophobicity (logP ~1.2), favoring membrane penetration in biological systems .

Alkyl-Substituted Derivatives

  • 4,4-Dimethyl-1,3-dioxolan-2-one : Synthesized from 2,2-dimethyloxirane, this compound lacks aromaticity, resulting in simpler ¹H NMR spectra (δ 1.91 ppm for methyl groups). It is used as a polar aprotic solvent in organic synthesis .
  • Yields (~54%) are lower than diphenyl derivatives due to reduced steric stabilization during synthesis .

Ring Size Variations

  • Five-Membered vs. Six-Membered Cyclic Carbonates: 5-Phenyl-1,3-dioxan-2-one: A six-membered analog, synthesized in 53% yield, shows reduced ring strain compared to five-membered derivatives. Its ¹H NMR signals (δ 4.13 ppm for methylene protons) reflect greater conformational flexibility . 4-Phenyl-1,3-dioxolan-2-one: A mono-phenyl-substituted five-membered carbonate, it exhibits regioselective reactivity in CSI-mediated reactions, forming oxazolidinones as byproducts .

Spectral and Physical Properties

Compound IR C=O (cm⁻¹) ¹H NMR (δ, ppm) Molecular Weight (g/mol)
trans-4,5-Diphenyl 1809 7.45 (m, 10H), 5.44 (s, 2H) 238.28
4,5-Dichloro 1775–1790 Not reported 156.95
4,4-Dimethyl 1795 1.91 (s, 6H), 4.13 (s, 2H) 116.12
4-Phenyl 1810 7.35–7.45 (m, 5H), 4.74 (m) 150.13

The diphenyl derivative’s IR band (1809 cm⁻¹) is characteristic of strained cyclic carbonates, while alkylated analogs show lower frequencies due to reduced ring tension .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,5-Diphenyl-1,3-dioxolan-2-one, and how do reaction conditions affect yield?

  • Methodology : The compound is synthesized via cycloaddition of carbon dioxide to 1,2-diols or via epoxide carbonation. For example, reacting 2,3-diphenyloxirane (epoxide) with CO₂ under catalytic conditions (e.g., TBACl) yields this compound with ~80% efficiency . Alternatively, cis-4,5-Diphenyl-1,3-dioxolan-2-one is obtained at 56% yield using 1,2-diphenylethylene glycol and CO₂ under mild conditions .
  • Key Variables : Catalyst choice (e.g., TBACl vs. ruthenium complexes), CO₂ pressure, and solvent polarity significantly impact yield. Higher pressures (e.g., 20 bar CO₂) improve cycloaddition efficiency .
Method Starting Material Catalyst Yield Reference
Epoxide carbonation2,3-diphenyloxiraneTBACl80%
Cycloaddition with CO₂1,2-diphenylethylene glycolRu catalyst56%

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Distinctive signals include aromatic protons (δ 7.3–7.5 ppm) and the carbonyl carbon (δ ~154 ppm). For example, the cis-isomer shows a singlet at δ 5.44 ppm for the dioxolane protons, while the trans-isomer may exhibit splitting due to diastereotopicity .
  • IR Spectroscopy : A strong C=O stretch at ~1809 cm⁻¹ confirms the cyclic carbonate structure .
  • Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in stereoisomeric mixtures .

Q. How can researchers differentiate between cis- and trans-4,5-Diphenyl-1,3-dioxolan-2-one?

  • NMR Analysis : The cis isomer displays a singlet for the dioxolane protons (δ 5.44 ppm), while the trans isomer may show coupling (e.g., J = 3–5 Hz) due to restricted rotation .
  • X-ray Crystallography : Single-crystal studies reveal the relative configuration of phenyl groups. For example, the cis isomer exhibits a puckered dioxolane ring with phenyl groups on the same face .

Advanced Research Questions

Q. How do steric and electronic factors influence regioselectivity in the synthesis of this compound from epoxides?

  • Mechanistic Insight : Epoxide ring-opening by nucleophiles (e.g., CO₂) follows a SN2 pathway. Bulky phenyl groups on the epoxide (e.g., 2,3-diphenyloxirane) favor trans addition due to steric hindrance, preserving the stereochemistry of the starting material .
  • Catalyst Design : Lewis acidic catalysts (e.g., ZnBr₂) stabilize the transition state, enhancing regioselectivity for carbonate formation over competing pathways (e.g., oxazolidinones) .

Q. How can researchers resolve contradictions in reported NMR data for stereoisomers of this compound?

  • Case Study : Discrepancies in aromatic proton shifts (δ 7.3–7.5 ppm) between studies may arise from solvent effects or impurities. Reproduce spectra in deuterated chloroform (CDCl₃) and compare coupling constants with computational models (e.g., DFT) .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity and rule out byproducts .

Q. What strategies optimize the enantioselective synthesis of this compound?

  • Chiral Catalysts : Use chiral salen-Co(III) complexes to induce asymmetry during CO₂ cycloaddition. For example, (R,R)-salen-Co yields the (R,R)-carbonate with >90% enantiomeric excess (ee) under mild conditions .
  • Kinetic Resolution : Racemic epoxide precursors can be resolved using lipase-mediated hydrolysis before carbonation, though this adds synthetic steps .

Data Contradiction Analysis

Q. Why do yields vary significantly between cis- and trans-4,5-Diphenyl-1,3-dioxolan-2-one syntheses?

  • Root Cause : The trans isomer often forms preferentially (80% yield) due to lower steric strain during epoxide ring-opening, whereas the cis isomer requires precise control of reaction kinetics to avoid byproduct formation .
  • Mitigation : Optimize temperature (e.g., 25°C for cis vs. 40°C for trans) and catalyst loading to favor desired stereochemistry .

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